N-(3,4-dichlorophenyl)-3-(3,4-dihydroisoquinolin-2(1H)-yl)propanamide
Description
Properties
Molecular Formula |
C18H18Cl2N2O |
|---|---|
Molecular Weight |
349.3 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-3-(3,4-dihydro-1H-isoquinolin-2-yl)propanamide |
InChI |
InChI=1S/C18H18Cl2N2O/c19-16-6-5-15(11-17(16)20)21-18(23)8-10-22-9-7-13-3-1-2-4-14(13)12-22/h1-6,11H,7-10,12H2,(H,21,23) |
InChI Key |
FRMSMCJUMKFORR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CCC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Bischler-Napieralski Cyclization
In a representative procedure, β-alanine derivatives are condensed with aryl ethylamines to form intermediates, which undergo cyclization using phosphoryl chloride (POCl₃) and phosphorus pentoxide (P₂O₅). For example, heating N-protected β-alanine with 2-(4-methoxyphenyl)ethanamine hydrochloride generates a precursor that cyclizes at 130°C with POCl₃/P₂O₅ to yield 3,4-dihydroisoquinoline derivatives. Key optimizations include:
-
Reagent stoichiometry : A 6:3 molar ratio of POCl₃ to P₂O₅ ensures complete conversion without side reactions.
-
Temperature control : Prolonged heating above 130°C risks decomposition, while lower temperatures result in incomplete cyclization.
Post-cyclization, hydrolysis under acidic conditions (e.g., HCl) removes protective groups, yielding the free base 3,4-dihydroisoquinoline.
Propanamide Backbone Assembly
The propanamide linker connects the 3,4-dihydroisoquinoline core to the 3,4-dichlorophenyl group. Two primary strategies are employed:
Direct Acylation of 3,4-Dihydroisoquinoline
Reaction of 3,4-dihydroisoquinoline with 3-chloropropanoyl chloride in the presence of a base (e.g., triethylamine) forms the intermediate 3-(3,4-dihydroisoquinolin-2(1H)-yl)propanoyl chloride. Subsequent coupling with 3,4-dichloroaniline via nucleophilic acyl substitution yields the target compound.
Optimization notes :
Carbodiimide-Mediated Amidation
An alternative route involves coupling 3-(3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid with 3,4-dichloroaniline using carbonyl diimidazole (CDI). CDI activates the carboxylic acid, forming an acylimidazole intermediate that reacts efficiently with the aniline.
Typical conditions :
-
Reagents : CDI (1.5 eq.), 3,4-dichloroaniline (1.1 eq.)
-
Solvent : THF at 0°C to room temperature
Critical Reaction Parameters and Yield Optimization
Protective Group Strategies
Electron-withdrawing groups (e.g., trifluoroacetyl) enhance cyclization efficiency during Bischler-Napieralski reactions. For instance, trifluoroacetyl-protected intermediates achieve near-quantitative yields (98.5%) compared to unprotected substrates, which fail to react.
Acidic Workup Considerations
Post-cyclization hydrolysis requires careful pH adjustment. Buffering to pH 10–11 at 60–70°C prevents gelation of intermediates, facilitating extraction with ethyl acetate/DCM mixtures.
Purification Techniques
Recrystallization from isopropanol/n-heptane mixtures produces high-purity (>98%) final compounds, as confirmed by HPLC and NMR.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC retention times (e.g., 19.91 minutes) and peak integration ensure ≥98% purity, critical for pharmacological applications.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Bischler-Napieralski + Acylation | 82–86 | 98.3 | Scalable, minimal byproducts |
| CDI-Mediated Amidation | 85–92 | 99.1 | Mild conditions, high selectivity |
Challenges and Mitigation Strategies
-
Byproduct formation : Excess POCl₃ in cyclization reactions generates phosphorylated side products. Decanting unreacted POCl₃ before hydrolysis mitigates this issue.
-
Low-temperature limitations : Workup below 60°C causes viscous residues, complicating extraction. Maintaining elevated temperatures during neutralization improves phase separation .
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorophenyl)-3-(3,4-dihydroisoquinolin-2(1H)-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the chlorine atoms on the dichlorophenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with nucleophiles.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-3-(3,4-dihydroisoquinolin-2(1H)-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Bioactivity: Halogenation: The tribromophenyl analog (3f) shows reduced HIV-1 RT inhibition compared to the o-tolyl derivative (3d), suggesting steric hindrance or electronic effects may modulate activity . Simpler Analogs: Propanil, lacking the dihydroisoquinoline moiety, acts as a herbicide, highlighting the critical role of the dihydroisoquinoline scaffold in conferring antiviral or receptor-binding properties .
Structural Diversity and Target Specificity: The benzoxazole-furan hybrid compound () targets adenosine receptors, indicating that appended aromatic systems can redirect activity toward entirely different biological pathways.
Synthetic Accessibility :
- Analogs like 3d and 3f are synthesized via amide coupling reactions under mild conditions (e.g., EDCI/HOBt), with yields exceeding 70% . The target compound likely follows similar synthetic routes, though purification challenges may arise due to its dichlorophenyl group’s hydrophobicity.
Research Findings and Implications
Antiviral Potential:
- The HIV-1 RT inhibitory activity of analogs 3d and 3f (56% and 43% residual activity at 40 µM) suggests that the dihydroisoquinoline-propanamide scaffold interacts with the RT active site. Molecular docking studies (PDB: 1RT2) reveal hydrogen bonding between the propanamide carbonyl and Lys101/Lys103 residues . The dichlorophenyl group in the target compound may enhance binding via hydrophobic interactions with nonpolar RT pockets.
Receptor Modulation:
- Compound 17 (adenosine A2A antagonist) demonstrates that dihydroisoquinoline derivatives can modulate G-protein-coupled receptors (GPCRs). The target compound’s dichlorophenyl group may similarly engage with receptor subpockets, though experimental validation is needed .
Physicochemical Properties:
- The fluorophenyl analog () has a lower molecular weight (298.36 vs. The target compound’s logP (estimated >3) suggests moderate lipophilicity, which may influence bioavailability.
Biological Activity
N-(3,4-dichlorophenyl)-3-(3,4-dihydroisoquinolin-2(1H)-yl)propanamide is a synthetic organic compound with significant biological activity, particularly in the field of neuropharmacology. Its structure consists of a dichlorophenyl group linked to a dihydroisoquinoline moiety, which contributes to its potential therapeutic applications. This article reviews the biological activity of this compound, summarizing research findings, case studies, and relevant data.
Chemical Structure and Properties
The molecular formula of this compound indicates that it belongs to the class of amides. The unique arrangement of its atoms is essential for its biological effects. The compound is synthesized through multi-step organic synthesis techniques that ensure the integrity of its complex structure.
Biological Activity
Neuroprotective Effects
Research has shown that compounds similar to this compound exhibit neuroprotective properties. In vitro studies indicate that these compounds can enhance neuronal survival and promote neurogenesis, making them potential candidates for treating mood disorders such as depression. For instance, related compounds have been evaluated for their ability to protect neuronal cells from damage induced by glucocorticoids, which are often linked to depressive disorders.
Antidepressant Potential
The compound's structural similarity to known antidepressants suggests it may function similarly by modulating neurotransmitter systems. Studies have indicated that it may act as a dual reuptake inhibitor for serotonin and dopamine, which are critical in mood regulation. This activity aligns with findings from other related compounds that have shown efficacy in preclinical models of depression .
Table 1: Summary of Biological Activities
Case Studies
Several case studies have explored the therapeutic potential of similar compounds:
- Case Study 1 : A study on a related compound demonstrated significant improvement in depressive symptoms in animal models when administered at specific dosages. This supports the hypothesis that structural analogs may share similar pharmacological profiles.
- Case Study 2 : In vitro assays indicated that the compound significantly increased neuronal cell viability in cultures exposed to stressors mimicking depressive conditions. This suggests a protective mechanism that could be leveraged in therapeutic contexts.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare N-(3,4-dichlorophenyl)-3-(3,4-dihydroisoquinolin-2(1H)-yl)propanamide and its analogs?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, coupling intermediates like 1,2,3,4-tetrahydroisoquinoline with halogenated aryl precursors in polar aprotic solvents (e.g., acetonitrile) under reflux conditions. Yields can vary significantly (e.g., 13% in some cases ), prompting the need for optimization via solvent selection, stoichiometric adjustments, or catalytic additives. Recrystallization in ethanol or acetonitrile is often used for purification .
Q. Which analytical techniques are essential for structural confirmation and purity assessment?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for verifying proton environments and carbon frameworks, such as distinguishing dihydroisoquinoline ring protons (δ 2.5–4.0 ppm) and aryl chloride signals (δ 7.0–7.5 ppm) .
- Mass Spectrometry (LC-MS/HRMS) : Confirms molecular weight (e.g., [M+H]+ peaks) and detects impurities .
- HPLC : Validates purity (>99% in optimized syntheses) using C4/C18 columns and gradient elution .
Advanced Research Questions
Q. How can researchers address low yields in the synthesis of dihydroisoquinoline-containing analogs?
- Methodological Answer : Low yields (e.g., 13% ) may stem from steric hindrance or side reactions. Strategies include:
- Solvent Optimization : Switching from acetonitrile to DMF or THF to enhance solubility.
- Catalysis : Introducing palladium or copper catalysts for coupling reactions .
- Temperature Control : Lowering reaction temperatures to reduce decomposition.
- Intermediate Characterization : Using TLC or in-situ IR to monitor reaction progress .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies may arise from purity variations, assay conditions, or structural isomerism. Solutions include:
- Batch Reproducibility : Re-synthesizing compounds with strict adherence to protocols (e.g., recrystallization ).
- Orthogonal Assays : Combining enzymatic assays (e.g., PRMT5 inhibition ) with cell-based studies to confirm target engagement.
- Structural Analysis : X-ray crystallography or NOESY NMR to identify conformational differences .
Q. How are structure-activity relationship (SAR) studies designed for this compound class?
- Methodological Answer :
- Scaffold Modification : Introducing substituents (e.g., methoxy, halogen) on the dichlorophenyl or dihydroisoquinoline moieties to assess potency shifts .
- Pharmacophore Mapping : Computational tools (e.g., Schrödinger’s Phase) identify critical hydrogen-bonding or hydrophobic interactions .
- Biological Profiling : Testing analogs against related targets (e.g., adenosine A2A receptors ) to evaluate selectivity.
Q. What mechanistic insights exist for its interaction with biological targets?
- Methodological Answer : The compound’s dihydroisoquinoline moiety may act as a hydrogen-bond donor/acceptor, while the dichlorophenyl group contributes to hydrophobic binding. For example:
- Enzyme Inhibition : Competitive binding assays (e.g., PRMT5 ) with IC50 determination.
- Receptor Antagonism : Radioligand displacement studies (e.g., adenosine A2A receptors ) using tritiated antagonists.
- Molecular Dynamics Simulations : Predict binding stability in active sites .
Data Analysis & Reporting
Q. How should researchers document synthetic and analytical data for reproducibility?
- Methodological Answer :
- Detailed Protocols : Report solvent volumes, reaction times, and purification steps (e.g., "recrystallized from ethanol" ).
- Spectroscopic Data : Include full NMR assignments (δ, multiplicity, J-values) and HRMS error margins (<5 ppm) .
- Purity Metrics : Specify HPLC conditions (column, mobile phase, retention time) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
